molecular formula C22H14N2O5 B410824 N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide

N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B410824
M. Wt: 386.4g/mol
InChI Key: XREYIWKAKJDYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-methyl-4-nitrobenzoic acid with 1-aminoanthraquinone. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with 1-aminoanthraquinone to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Scientific Research Applications

N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the disruption of DNA processes, ultimately causing cell death. The compound also interacts with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
  • N-((4,5,7-trimethoxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methylene)formohydrazide

Uniqueness

N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C22H14N2O5

Molecular Weight

386.4g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C22H14N2O5/c1-12-6-7-13(10-19(12)24(28)29)22(27)23-14-8-9-17-18(11-14)21(26)16-5-3-2-4-15(16)20(17)25/h2-11H,1H3,(H,23,27)

InChI Key

XREYIWKAKJDYRS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.